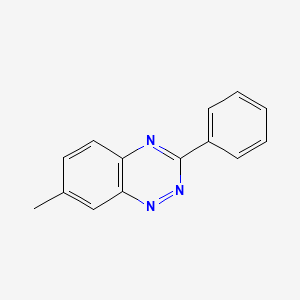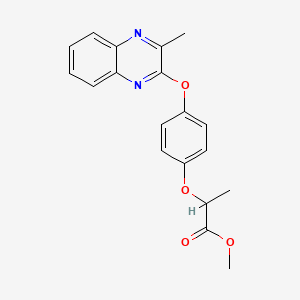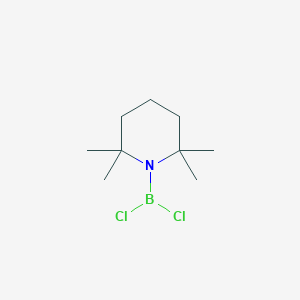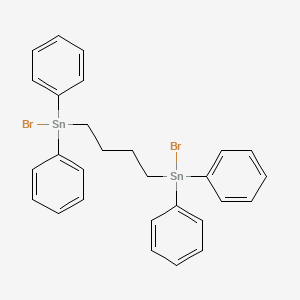
1,4-Bis(bromodiphenylstannyl)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(bromodiphenylstannyl)butane is an organotin compound that features two bromodiphenylstannyl groups attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(bromodiphenylstannyl)butane typically involves the reaction of 1,4-dibromobutane with diphenylstannane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The general reaction scheme is as follows:
1,4-dibromobutane+2Ph2SnH→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(bromodiphenylstannyl)butane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The tin centers can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or halogens can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield stannylated amines, while oxidation reactions can produce tin oxides.
Aplicaciones Científicas De Investigación
1,4-Bis(bromodiphenylstannyl)butane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of organotin compounds and as a reagent in cross-coupling reactions.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(bromodiphenylstannyl)butane involves its interaction with various molecular targets. The tin centers can coordinate with different ligands, facilitating various chemical transformations. The bromine atoms can participate in substitution reactions, allowing the compound to act as a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(diphenylphosphino)butane: An organophosphorus compound with similar structural features but different chemical properties.
1,4-Bis(imidazole)butane: A ligand used in coordination chemistry with distinct reactivity compared to organotin compounds.
1,4-Bis(2-carboxyaldehydephenoxy)butane: A macrocyclic ligand with applications in the synthesis of metal complexes.
Uniqueness
1,4-Bis(bromodiphenylstannyl)butane is unique due to the presence of tin atoms, which impart distinct reactivity and coordination properties. This makes it valuable in the synthesis of organotin compounds and in applications requiring specific tin-mediated transformations.
Propiedades
Número CAS |
83815-91-2 |
|---|---|
Fórmula molecular |
C28H28Br2Sn2 |
Peso molecular |
761.7 g/mol |
Nombre IUPAC |
bromo-[4-[bromo(diphenyl)stannyl]butyl]-diphenylstannane |
InChI |
InChI=1S/4C6H5.C4H8.2BrH.2Sn/c4*1-2-4-6-5-3-1;1-3-4-2;;;;/h4*1-5H;1-4H2;2*1H;;/q;;;;;;;2*+1/p-2 |
Clave InChI |
GLEMUSSVKBFBRL-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)[Sn](CCCC[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Br)(C4=CC=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


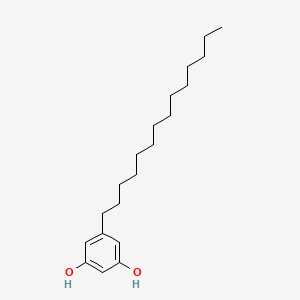
![2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide](/img/structure/B14416164.png)
![Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]-](/img/structure/B14416166.png)
![2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide](/img/structure/B14416176.png)
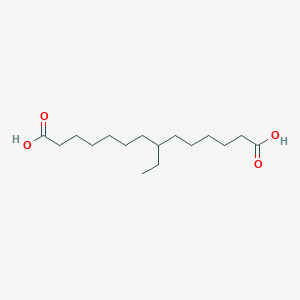
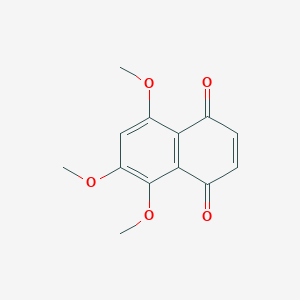

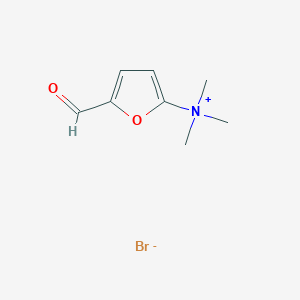
![1-[Ethoxy(phenyl)methoxy]-4-methylbenzene](/img/structure/B14416204.png)
